molecular formula C18H13N3OS B15121693 N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Cat. No.: B15121693
M. Wt: 319.4 g/mol
InChI Key: VERRNGZGQJKUJC-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiophene ring, an imidazo[1,2-a]pyridine moiety, and a benzamide group, which collectively contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution reactions may introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

  • N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide
  • N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]methanamide
  • N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propionamide

Uniqueness

What sets N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C18H13N3OS/c22-18(13-7-2-1-3-8-13)20-17-16(14-9-6-12-23-14)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22)

InChI Key

VERRNGZGQJKUJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4

Origin of Product

United States

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